8-Aminonaphthalene-1,6-disulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-aminonaphthalene-1,6-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEOXZHCPCPPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059607 | |
| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
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Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-91-9 | |
| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsilon acid | |
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| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
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| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
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| Record name | 8-aminonaphthalene-1,6-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW28UDP7F | |
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Synthetic Methodologies and Process Engineering for 8 Aminonaphthalene 1,6 Disulfonic Acid
Classical Synthesis Routes and Mechanistic Elucidation
The traditional synthesis of 8-aminonaphthalene-1,6-disulfonic acid follows a three-stage pathway: the disulfonation of naphthalene (B1677914), the subsequent nitration of the resulting disulfonic acid, and finally, the reduction of the nitro group to an amine. Each step presents unique challenges in process control to ensure high selectivity for the desired product.
Naphthalene Sulfonation Processes and Positional Isomer Control
The first and most critical stage in the synthesis is the disulfonation of naphthalene. The position of the sulfonic acid groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature and the concentration of the sulfonating agent (typically sulfuric acid or oleum).
The sulfonation of naphthalene is a reversible reaction subject to kinetic versus thermodynamic control.
Kinetic Control (Low Temperature): At lower temperatures (around 80°C or below), the reaction is kinetically controlled, favoring the formation of naphthalene-1-sulfonic acid. The alpha-position (C1) is more reactive due to the higher stability of the carbocation intermediate formed during the electrophilic attack. youtube.com
Thermodynamic Control (High Temperature): At higher temperatures (above 150°C), the reaction becomes thermodynamically controlled. The initially formed 1-sulfonic acid isomer can revert to naphthalene, which then re-sulfonates to form the more stable naphthalene-2-sulfonic acid. The 2-isomer is sterically less hindered, leading to greater thermodynamic stability.
To obtain the desired 1,6-disulfonic acid precursor, a carefully controlled two-step or single-step process is employed. One common pathway involves the sulfonation of naphthalene-2-sulfonic acid. When naphthalene-2-sulfonic acid is further sulfonated in 98.5% H₂SO₄ at 25°C, the major product is naphthalene-1,6-disulfonic acid, formed in approximately 74% yield. cdnsciencepub.com This demonstrates the directing effect of the existing sulfonate group, which favors substitution at the C1 and C6 positions of the other ring.
Alternatively, direct disulfonation of naphthalene can be performed under specific conditions to favor the 1,6-isomer. For instance, reacting naphthalene with 98% sulfuric acid at 80°C for several hours yields a mixture of disulfonic acids where the 1,6-isomer is a significant component. google.com
| Starting Material | Conditions | Naphthalene-1,6-disulfonic acid (%) | Other Isomers (%) |
|---|---|---|---|
| Naphthalene-2-sulfonic acid | 98.5% H₂SO₄, 25°C | 74 | 1,7- (18%), 1,3- (4%), 2,6/2,7- (4%) |
| Naphthalene | 98% H₂SO₄, 80°C, 7 hr | 22.1 | 1,7- (13.2%), 2,7- (3.1%), 2,6- (1.2%) |
Directed Nitration of Naphthalene Disulfonic Acids
Once the naphthalene-1,6-disulfonic acid is obtained, the next step is nitration to introduce a nitro group (-NO₂) at the 8-position. This reaction is typically carried out using a mixed acid of concentrated nitric acid and sulfuric acid (H₂SO₄–HNO₃) at a controlled temperature, usually between 30–40°C. chemicalbook.com
Reduction of Nitro-Naphthalene Sulfonic Acid Intermediates
The final step in the classical synthesis is the reduction of the nitro group of 8-nitronaphthalene-1,6-disulfonic acid to an amino group (-NH₂). The most common industrial method for this transformation is the Béchamp reduction, which utilizes iron filings in a slightly acidic aqueous medium.
4 Fe + R-NO₂ + 4 H₂O → 4 Fe(OH)₂ + R-NH₂
After the reduction is complete, the reaction mixture is typically made basic to precipitate the iron as insoluble hydroxides and oxides (iron sludge), which can then be removed by filtration. chemicalbook.com
Advanced Synthetic Approaches and Catalytic Systems
While the classical synthesis routes are well-established, they often involve harsh conditions, stoichiometric reagents, and significant waste generation. Modern research focuses on developing more efficient and environmentally benign methodologies in line with the principles of green chemistry.
Development of Green Chemistry Protocols for Synthesis
The development of green protocols for the synthesis of this compound and related compounds targets improvements in several areas: solvent replacement, catalytic processes, and energy efficiency.
One promising area is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. Hydrothermal synthesis, which involves carrying out reactions in water at elevated temperatures and pressures, has been successfully applied to produce naphthalene bisimides without the need for organic solvents or catalysts. rsc.org This approach could potentially be adapted for sulfonation or other steps in the synthesis of naphthalene sulfonic acids.
Another significant advancement is the use of modern catalytic systems to replace stoichiometric reagents. For instance, microwave-assisted, copper-catalyzed Ullmann coupling reactions have been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.gov These methods often use water as a solvent, require only catalytic amounts of copper, and are significantly faster due to microwave heating, which dramatically reduces energy consumption. While this specific reaction produces an N-aryl derivative, the underlying principles of using catalysis and alternative energy sources could be applied to develop greener amination or reduction technologies relevant to the synthesis of the target compound.
These advanced approaches highlight a shift away from traditional, resource-intensive methods towards more sustainable and efficient chemical manufacturing processes for important industrial intermediates.
Exploration of Novel Catalysts for Enhanced Reaction Efficiency
Traditional synthetic routes for naphthalenesulfonic acid derivatives often require harsh conditions, such as high temperatures and the use of strong acids, which can lead to poor yields and complex product isolation. acs.org Consequently, research has been directed towards developing more efficient and milder catalytic systems.
One area of exploration is the use of metal catalysts in coupling reactions. For the synthesis of related anilinonaphthalene sulfonic acid (ANS) derivatives, a microwave-assisted Ullmann coupling reaction has been developed. acs.org This method utilizes elemental copper (Cu⁰) as a catalyst, offering significant improvements over older methods that used sulfuric acid or aluminum trichloride. acs.org An optimization study for this reaction screened various copper catalysts, temperatures, and reaction times, identifying elemental copper at 100°C as the most effective combination, achieving yields of up to 74% for some derivatives. acs.orgnih.gov
| Catalyst | Conditions | Yield | Notes |
|---|---|---|---|
| Cu⁰ (elemental copper) | 100°C, Microwave, 1 hr | 63% | Identified as the optimal catalyst. |
| CuI | 100°C, Microwave, 1 hr | Lower Yield | Less effective than elemental copper. |
| CuCl | 100°C, Microwave, 1 hr | Lower Yield | Screened but found to be less effective. |
| None | 100°C, Microwave, 1 hr | No Product | Demonstrates the necessity of the catalyst. |
Biocatalysis represents another innovative frontier. Enzymes, such as laccase, are being investigated for their potential in synthesizing bioactive compounds and dyes. mdpi.com Laccase has been successfully used as a catalyst for the transformation of similar compounds, highlighting the potential for enzymatic processes in creating novel chemical structures under environmentally benign conditions. mdpi.com These enzymatic syntheses reduce the reliance on toxic oxidizing agents and have a lower environmental impact. mdpi.com
Industrial-Scale Production and Process Optimization Studies
The industrial production of aminonaphthalene disulfonic acids often involves multi-step synthesis adapted from processes developed for structurally similar, high-volume chemicals like 1-amino-8-naphthol-3,6-disulfonic acid (H-acid). google.comgoogle.com A typical industrial sequence includes the trisulfonation of naphthalene, followed by nitration, reduction of the nitro group to an amine, and subsequent purification steps. google.com
Process optimization is crucial for ensuring economic viability and product quality on an industrial scale. Studies have focused on meticulously controlling reaction parameters at each stage to maximize output and purity. For instance, in a process to produce a related dinitro intermediate, controlling the reaction temperature to within ±2°C and optimizing the concentration of sulfuric acid as a solvent were key to achieving high yields. google.com
Yield Maximization and Purity Enhancement Strategies
Achieving high yield and purity is a primary objective in the chemical manufacturing industry. Strategies to accomplish this involve precise control over the synthesis process and the implementation of effective purification methods.
In the synthesis of H-acid from naphthalene-2,7-disulfonic acid, a process was developed where specific conditions for nitration, reduction, and hydrolysis were strictly defined to ensure high purity and a yield of 90% for the final monosodium salt. google.com This process involves reacting naphthalene-2,7-disulfonic acid with a nitrating agent to produce 1,8-dinitronaphthalene-3,6-disulfonic acid, which is then reduced using iron powder to form 1,8-diaminonaphthalene-3,6-disulfonic acid before a final hydrolysis step. google.com
| Process Step | Key Reagents | Optimized Condition | Outcome |
|---|---|---|---|
| Nitration | Nitrating agent, Sulfuric acid | Temperature controlled at 90-95°C | Yield of 91.7% for the dinitro intermediate. |
| Reduction | Iron powder | Reaction heated to 98°C | Efficient conversion to the diamino intermediate. |
| Hydrolysis | Sulfuric acid (42.5%) | Temperature raised to 120°C for 17.5 hours | High-purity final product. |
Purification strategies also play a vital role. In a patented process for producing H-acid, the final product is precipitated by mixing the alkaline fusion mixture with an acidic nitration reaction mixture. google.com The subsequent filtration temperature is controlled, preferably between 30°C and 60°C, to effectively separate the desired partial alkali metal salt of the product, thereby enhancing its quality. google.com
Integration of Resource Recovery and Waste Minimization in Manufacturing
Modern chemical manufacturing emphasizes sustainability through resource recovery and waste minimization, often referred to as process integration or circular economy principles.
A significant advancement in the production of aminonaphthalene sulfonic acids involves the recycling of process streams. In one patented method, the filtrate resulting from the product precipitation is not discarded. google.comgoogle.com This filtrate, which contains the unreacted 1-nitronaphthalene-3,6,8-trisulfonic acid intermediate and significant amounts of inorganic salts, is reused as the starting material for the subsequent reduction step. google.comgoogle.com This circular approach significantly curtails the consumption of fresh acids and bases and recovers a valuable intermediate from a waste stream. google.com
Furthermore, efforts have been made to reduce the volume of solvents and reagents used. An optimized nitration process was found to halve the required amount of sulfuric acid as a solvent compared to conventional methods, directly reducing waste generation and improving the process's economic and environmental profile. google.com Another strategy involves utilizing waste sulfuric acid from other industrial chemical production lines for the acidification steps, which avoids the need for fresh sulfuric acid and provides a use for an industrial byproduct. google.com
Chemical Transformation and Derivatization Strategies of 8 Aminonaphthalene 1,6 Disulfonic Acid
Reactivity Profiles of the Amino Functionality
The primary amino group in 8-aminonaphthalene-1,6-disulfonic acid is a versatile reaction site. Its reactivity is characteristic of aromatic amines, participating in reactions such as diazotization, coupling, acylation, and alkylation.
One of the most critical reactions of the amino group is diazotization , which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a highly valuable intermediate in the synthesis of azo dyes. The resulting diazonium salt can then undergo coupling reactions with various aromatic compounds, such as phenols and other aromatic amines, to generate a vast library of azo dyes with different colors and properties. For instance, related aminonaphthalenesulfonic acids are extensively used in diazotization-coupling spectrophotometric techniques for the determination of aromatic amines. wikipedia.orgnih.gov
Furthermore, the amino group can undergo reductive amination . In a reaction involving the related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), the primary amino group reacts with the reducing end of carbohydrates to form a Schiff base, which is subsequently reduced to a stable secondary amine. researchgate.netsigmaaldrich.com This reaction is fundamental for fluorescently labeling carbohydrates for analysis. sigmaaldrich.comnih.gov
Acylation of the amino group is another important transformation. For example, N-acyl derivatives of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H-acid), a structurally similar compound, are key intermediates in the synthesis of reactive dyes. rsc.org These acyl derivatives can then be further modified, for instance, by reacting with cyanuric chloride. rsc.org
Reactivity Profiles of the Sulfonic Acid Moieties
The sulfonic acid groups (-SO₃H) are strong electron-withdrawing groups that significantly influence the reactivity of the naphthalene (B1677914) ring system. They increase the water solubility of the molecule and its derivatives, a crucial property for many of its applications in the dye industry.
The presence of multiple sulfonic acid groups on the naphthalene ring generally decreases the ring's reactivity towards electrophilic attack. For instance, studies on the oxidation of naphthalenesulfonic acids by ozone have shown that the reaction rate decreases as the number of sulfonic groups increases. researchgate.netrsc.orgpsu.edu This deactivating effect is attributed to the electron-withdrawing nature of the sulfonic acid groups. psu.edu
A key reaction of the sulfonic acid moieties is desulfonation , which is essentially the hydrolysis of the C-S bond. This reaction is reversible and its ease is dependent on the position of the sulfonic acid group on the naphthalene ring. stackexchange.com Sulfonic acid groups in the alpha-position (like the one at C1 in a related compound) are generally less stable and more susceptible to hydrolysis compared to those in the beta-position. acs.orgkyoto-u.ac.jp This difference in stability allows for selective desulfonation under controlled conditions. The hydrolysis of naphthalenesulfonic acids typically follows first-order kinetics. kyoto-u.ac.jpresearchgate.net
Synthesis and Characterization of Novel Derivatives
The dual reactivity of the amino and sulfonic acid groups allows for the synthesis of a wide range of novel derivatives with tailored properties.
The selective removal of sulfonic acid groups can be a powerful tool in the synthesis of specific isomers of naphthalenic compounds. The principle of selective desulfonation relies on the differential stability of sulfonic acid groups based on their position on the naphthalene ring. As previously mentioned, α-sulfonic acids are more readily cleaved under hydrolytic conditions (heating with aqueous acid) than β-sulfonic acids. kyoto-u.ac.jpwikipedia.org
Hydrolysis reactions can be employed to convert sulfonic acid groups or other functional groups into hydroxyl groups. A significant industrial example is the synthesis of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H-acid). In one process, 1,8-diaminonaphthalene-3,6-disulfonic acid is hydrolyzed to produce H-acid. google.com This transformation highlights a pathway to introduce a hydroxyl group onto the naphthalene ring system.
Another relevant process involves the alkali fusion of 1-naphthylamine-3,6,8-trisulfonic acid to produce 8-amino-1-naphthol-3,6-disulfonic acid. google.comgoogle.com This reaction demonstrates the conversion of a sulfonic acid group to a hydroxyl group under harsh basic conditions.
The synthesis of diaminonaphthalene derivatives is crucial for the production of certain classes of dyes and pigments. One key example is the production of 1,8-diaminonaphthalene-3,6-disulfonic acid. This compound is synthesized through the reduction of 1,8-dinitronaphthalene-3,6-disulfonic acid, which is itself obtained from the nitration of naphthalene-2,7-disulfonic acid. google.com While not a direct amination of this compound, this multi-step synthesis is a critical industrial route to a diaminonaphthalene disulfonic acid.
Aromatic coupling reactions are instrumental in creating larger, more complex dye structures. The Ullmann condensation is a notable example used to synthesize N-aryl derivatives of aminonaphthalenesulfonic acids. Specifically, a microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. rsc.org This method involves the reaction of 8-chloronaphthalene-1-sulfonic acid with various aniline (B41778) derivatives. rsc.org
The reaction conditions have been optimized to achieve good to excellent yields. The presence of electron-donating groups on the aniline derivative generally leads to higher yields, while electron-withdrawing groups result in lower yields. rsc.org
Table 1: Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid Derivatives via Ullmann Coupling
| Aniline Derivative | Product | Yield (%) |
|---|---|---|
| Aniline | Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63 |
| 4-Chloroaniline | Sodium 8-((4-chlorophenyl)amino)naphthalene-1-sulfonate | 62 |
| 3,4-Dichloroaniline | Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate | 43 |
| 4-Toluidine | Sodium 8-(p-tolylamino)naphthalene-1-sulfonate | 69 |
| 4-Anisidine | Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | 74 |
| 4-Aminophenol | Sodium 8-((4-hydroxyphenyl)amino)naphthalene-1-sulfonate | 21 |
Microwave-Assisted Catalyzed Ullmann Coupling for Substituted Anilinonaphthalene Derivatives
The synthesis of N-aryl derivatives from this compound can be efficiently achieved through modern cross-coupling methodologies. Among these, the microwave-assisted, copper-catalyzed Ullmann coupling reaction represents a significant advancement over traditional methods, which often require harsh conditions and result in low yields. This technique facilitates the formation of a C(aryl)-N bond between the amino group of the naphthalenic acid and an aryl halide.
Research conducted on structurally similar compounds, such as the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, provides a robust framework for this transformation. In a typical procedure, the reaction is performed by coupling an aryl halide with an aminonaphthalene sulfonic acid. However, the principles are directly applicable to the coupling of this compound with various aryl halides. An analogous, well-documented approach involves the reaction of 8-chloro-1-naphthalenesulfonic acid with a range of substituted anilines. wikipedia.org
The optimized conditions for this type of Ullmann coupling generally involve the use of elemental copper (Cu) as a catalyst (typically 10 mol %) in an aqueous sodium phosphate (B84403) buffer to maintain a pH between 6 and 7. The application of microwave irradiation at a controlled temperature, for instance 100°C for 1 to 3 hours, dramatically reduces reaction times and often improves yields compared to conventional heating. organic-chemistry.orgajol.info This ligand-free Ullmann coupling is notable for its efficiency and milder conditions. acs.org
The electronic nature of the substituents on the aryl halide coupling partner plays a critical role in the success of the reaction, a key aspect of the structure-reactivity relationship discussed in the following section.
Table 1: Influence of Aniline Substituent on Yield in a Model Microwave-Assisted Ullmann Coupling Reaction Data adapted from studies on the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which serves as a model for the reactivity of the Ullmann coupling. wikipedia.org
| Aniline Derivative (Substituent) | Electronic Effect of Substituent | Reported Yield (%) |
|---|---|---|
| 4-Methoxyaniline | Electron-Donating | 74 |
| 4-Methylaniline | Electron-Donating | 69 |
| Aniline | Neutral | 63 |
| 4-Acetamidoaniline | Electron-Donating (Resonance) | 60 |
| 4-Chloroaniline | Electron-Withdrawing (Inductive) | 62 |
| 3,4-Dichloroaniline | Electron-Withdrawing (Inductive) | 43 |
| 4-Cyanoaniline | Electron-Withdrawing | 25 |
| 4-Hydroxyaniline | Electron-Donating (Resonance) | 21 |
| 4-Nitroaniline | Strongly Electron-Withdrawing | 11 |
Investigation of Structure-Reactivity Relationships in Derivatization
Electronic Effects:
The two sulfonic acid (-SO₃H) groups are powerful electron-withdrawing groups. Through resonance and inductive effects, they decrease the electron density of the entire naphthalene ring system. This deactivation has a significant impact on the nucleophilicity of the amino group at the C8 position. The lone pair of electrons on the nitrogen atom is less available to attack an electrophile or participate in a coupling reaction because it is delocalized into an electron-deficient aromatic system.
Studies on the reactivity of amino groups at different positions in substituted naphthalene systems have shown that the position has a profound influence on the final product yield under identical reaction conditions. lpnu.ua For instance, in other systems, amino groups at positions less influenced by electron-withdrawing groups exhibit higher reactivity. lpnu.ua In the case of this compound, the sulfonic acid groups at C1 and C6 exert a strong deactivating effect.
Steric Effects and Peri-Interactions:
A crucial structural feature of this molecule is the peri-positioning of the C8-amino group and the C1-sulfonic acid group. These substituents are located on adjacent carbons across the bay region of the naphthalene core, leading to significant steric hindrance around the amino group. This steric crowding can impede the approach of bulky reagents, thereby slowing down or inhibiting derivatization reactions.
Furthermore, the proximity of the acidic proton of the sulfonic acid group and the basic lone pair of the amino group can lead to the formation of an intramolecular hydrogen bond or even a zwitterionic structure in solution. This internal salt formation can further reduce the nucleophilicity of the amino group, as the lone pair is engaged in this interaction. The existence of zwitterionic forms has been confirmed in the crystal structures of other aminonaphthalenesulfonic acids. synthesisspotlight.com
Reduced Nucleophilicity: Caused by the strong electron-withdrawing nature of the two sulfonic acid groups.
Steric Hindrance: Arising from the peri-interaction with the C1-sulfonic acid group.
Intramolecular Interactions: Potential for zwitterion formation or hydrogen bonding that sequesters the amine's lone pair.
These factors necessitate the use of highly efficient catalytic systems, such as the microwave-assisted Ullmann coupling, or alternative modern cross-coupling methods like the Buchwald-Hartwig amination, which are designed to overcome the challenges posed by deactivated and sterically hindered substrates. wikipedia.org
Advanced Spectroscopic Investigations and Computational Modeling
Comprehensive Spectroscopic Analysis of 8-Aminonaphthalene-1,6-disulfonic Acid
Spectroscopic analysis provides a foundational understanding of the molecule's structure and behavior. Each technique offers a unique window into the compound's chemical nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected NMR spectra can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring. The substitution pattern, with an amino group at C8 and sulfonic acid groups at C1 and C6, breaks the symmetry of the naphthalene core, meaning each of the five aromatic protons should have a unique chemical shift. These signals would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Spin-spin coupling between adjacent protons would result in complex splitting patterns (doublets, triplets, or multiplets), which could be used to confirm the connectivity of the ring system.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing ten distinct signals for each of the ten carbon atoms in the naphthalene ring, as they are all in chemically non-equivalent environments. The carbons bonded directly to the electron-withdrawing sulfonic acid groups (C1 and C6) and the electron-donating amino group (C8) would show characteristic shifts. For comparison, ¹³C NMR data has been reported for derivatives of the related compound 8-Anilinonaphthalene-1-sulfonic acid, confirming the presence of distinct signals for each carbon in the naphthalene core.
A summary of expected NMR characteristics is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Information Provided |
| Aromatic Protons (¹H) | 7.0 - 9.0 | Doublets, Triplets, Multiplets | Confirms the number and position of protons on the naphthalene ring. Coupling patterns reveal connectivity. |
| Aromatic Carbons (¹³C) | 110 - 150 | Singlets | Confirms the number of unique carbon environments. Shifts are influenced by attached functional groups (-NH₂, -SO₃H). |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound, typically measured using a KBr-pellet technique, would display several key absorption bands confirming its structure nih.gov. The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations. The highly polar sulfonic acid (-SO₃H) groups would produce strong and characteristic stretching vibrations for the S=O and O-H bonds. The aromatic naphthalene core would be identified by C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy, while providing complementary information to IR, is particularly useful for analyzing non-polar bonds and symmetric vibrations. However, a significant challenge with aminonaphthalene derivatives can be high fluorescence, which may obscure the weaker Raman scattering signals.
Key expected vibrational frequencies are summarized in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| Sulfonic Acid (-SO₃H) | O-H Stretch (broad) | 2500 - 3300 | IR |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric & Symmetric Stretch | 1350 - 1470 & 1150 - 1210 | IR, Raman |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and chromophoric systems. The chromophore of this compound is the substituted naphthalene ring system. The electronic absorption spectrum is characterized by π-π* transitions within the aromatic rings. For a related compound, 4-Amino naphthalene-1-sulfonic acid linked to a polymer, the maximum excitation wavelength was observed at 325 nm in water, which is indicative of this π-π* transition researchgate.net. The position and intensity of these absorption bands are influenced by the attached amino and sulfonic acid groups, which act as auxochromes, modifying the energy of the electronic transitions.
| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π* | 250 - 350 | Substituted Naphthalene Ring |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns.
Molecular Mass: The molecular formula for this compound is C₁₀H₉NO₆S₂. This corresponds to a precise molecular weight of approximately 303.31 g/mol nih.gov. In a mass spectrum, the unfragmented molecule would appear as the molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion.
Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. For sulfonated aromatic compounds, a common and significant fragmentation pathway involves the loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da) from the sulfonic acid groups. The analysis of these fragments helps to confirm the structure of the parent molecule. For instance, the analysis of derivatives like 8-aminonaphthalene-1,3,6-trisulfonate (ANTS) in mass spectrometry relies on predictable fragmentation to elucidate complex structures researchgate.net.
A plausible fragmentation pathway for this compound is outlined below.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |
| 302 ([M-H]⁻) | SO₃ (80 Da) | 222 | Loss of one sulfonic acid group |
| 222 | SO₃ (80 Da) | 142 | Loss of the second sulfonic acid group |
Photophysical Characterization of Fluorescent Derivatives
Derivatives of aminonaphthalenesulfonic acids are renowned for their fluorescent properties, which are often highly sensitive to the local environment. This makes them valuable as probes and labels in biochemical and materials science research.
The fluorescence of many aminonaphthalene sulfonic acid derivatives is characterized by a phenomenon known as solvatochromism, where the color (wavelength) and intensity of the emitted light change with the polarity of the surrounding solvent researchgate.netresearchgate.net. This behavior is attributed to an intramolecular charge transfer (ICT) process that occurs in the excited state.
Upon absorption of light, the molecule transitions to an excited state that has a larger dipole moment than the ground state. In polar solvents, the solvent molecules can reorient around this larger dipole, stabilizing the excited state and lowering its energy. This stabilization leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. Conversely, in non-polar solvents, this stabilization is minimal, and the emission occurs at shorter wavelengths (a blue-shift).
This environmentally sensitive fluorescence is a key feature of probes like 8-Anilinonaphthalene-1-sulfonic acid (ANS), a well-known derivative, which is weakly fluorescent in water but becomes intensely fluorescent upon binding to hydrophobic pockets in proteins nih.gov. Similarly, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is widely used as a fluorescent label for carbohydrates, where its fluorescence properties can be modulated by its environment . The change in fluorescence intensity and emission wavelength can be used to monitor processes like protein folding, membrane fusion, or the binding of molecules .
| Solvent Environment | Effect on Excited State | Observed Fluorescence Change |
| Polar (e.g., Water) | Stabilization of the ICT excited state | Red-shifted emission, often with lower quantum yield (quenching) |
| Non-polar (e.g., Dioxane, hydrophobic protein pocket) | Less stabilization of the excited state | Blue-shifted emission, often with higher quantum yield (fluorescence enhancement) |
Quantum Yield and Emission Spectral Profile Analysis
There is no publicly available experimental data detailing the fluorescence quantum yield or the emission spectral profile of this compound. While other sulfonated naphthalene derivatives, such as 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), are well-characterized fluorescent labels, similar photophysical characterization for this compound has not been found in the reviewed literature. Such an analysis would require experimental measurements to determine the efficiency of photon emission after absorption and to map the intensity of fluorescence across a range of wavelengths.
Solvatochromic Behavior and Stokes Shift Investigations
No studies detailing the solvatochromic behavior or the Stokes shift of this compound were identified. Investigating these properties would involve measuring the compound's absorption and emission spectra in a variety of solvents with different polarities. The resulting data would reveal how the solvent environment affects the electronic energy levels of the molecule and provide insight into the difference between the maximum absorption and emission wavelengths, known as the Stokes shift. This information is crucial for applications in chemical sensing and molecular probes, but it is not available for this specific compound.
Computational Chemistry and Molecular Simulation
Computational studies provide deep molecular-level insights but appear to be largely unapplied to this compound.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
A search for ab initio or Density Functional Theory (DFT) calculations specifically performed on this compound yielded no results. Such computational methods are essential for understanding the electronic structure, orbital energies (like HOMO and LUMO), and predicting spectroscopic properties. While DFT studies have been conducted on other isomers, such as 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA), the unique substitution pattern of this compound necessitates a dedicated computational analysis, which is not currently available in published research.
Molecular Dynamics Simulations for Conformation and Intermolecular Interactions
There is no evidence of molecular dynamics (MD) simulations having been performed to study the conformational behavior or intermolecular interactions of this compound. MD simulations are powerful tools for observing the dynamic movements of a molecule in solution, helping to understand its stability, hydration, and how it interacts with other molecules. This type of computational investigation has not been applied to this compound in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for derivatives of this compound. QSAR studies are prevalent for other classes of naphthalene derivatives, where they are used to correlate chemical structure with biological activity to guide the design of new compounds. However, a specific QSAR model requires a dataset of derivatives with measured activities, which does not appear to have been compiled or analyzed for the this compound scaffold.
Applications in Advanced Materials and Functional Molecules
Role in Dye and Pigment Chemistry
The molecular architecture of 8-aminonaphthalene-1,6-disulfonic acid is particularly well-suited for the construction of chromophores, making it a key intermediate in the dye and pigment industry. The amino group serves as a primary site for diazotization and coupling reactions, fundamental processes in the creation of azo dyes, while the sulfonic acid groups confer water solubility, a crucial property for application in textile dyeing.
This compound serves as a precursor in the synthesis of azo dyes, which constitute the largest and most versatile class of commercial dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. In this context, aminonaphthalenesulfonic acids can act as either the diazo component or, more commonly after modification, the coupling component.
While direct examples for this compound are rooted in the broader class of aminonaphthalene sulfonic acids, the principle is well-established with structurally similar compounds. For instance, 1-amino-8-naphthol-3,6-disulfonic acid (H acid) and 2-amino-8-naphthol-6-sulfonic acid (gamma acid) are extensively used as coupling components. They are reacted with diazonium salts to produce a vast range of red, blue, and black dyes.
Furthermore, these naphthalene-based intermediates are crucial in formulating reactive dyes. Reactive dyes form a covalent bond with the fiber, typically cotton, leading to excellent wash fastness. The aminonaphthalene disulfonic acid structure can be incorporated into a larger dye molecule that also contains a reactive group, such as a triazine or vinyl sulfone moiety. For example, novel reactive dyes containing acyl fluoride (B91410) groups have been synthesized using H acid as a coupling component, demonstrating a method for achieving salt-free dyeing of cotton.
The naphthalene (B1677914) scaffold provided by this compound is instrumental in the development of novel chromophores with specific, fine-tuned spectroscopic properties. By chemically modifying the amino group, researchers can create derivatives with unique fluorescence and absorption characteristics.
A prominent example is the family of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. ANS itself is a fluorescent probe known for its sensitivity to the polarity of its environment; it is weakly fluorescent in water but exhibits a strong fluorescence enhancement and a blue shift in its emission spectrum in nonpolar environments or when bound to the hydrophobic pockets of proteins.
Researchers have synthesized a variety of ANS derivatives to create a toolkit of fluorescent probes with tailored properties. By introducing different substituents on the aniline (B41778) ring, it is possible to modulate the dye's quantum yield, absorption and emission maxima, and Stokes shift. This allows for the creation of probes optimized for specific biological applications. For instance, an efficient, microwave-assisted synthesis has been developed to produce a range of ANS derivatives, demonstrating how modifications to the core structure can lead to compounds with improved or diminished quantum yields, and even a complete loss of fluorescence for use as non-interfering "dummy" probes.
| Derivative Substituent (on aniline ring) | Absorption Max (λabs, nm) in Ethylene Glycol | Emission Max (λem, nm) in Ethylene Glycol | Quantum Yield (Φ) in Ethylene Glycol |
|---|---|---|---|
| H (ANS) | 371 | 468 | 0.40 |
| 4-Chloro | 367 | 467 | 0.38 |
| 4-Methyl | 372 | 470 | 0.14 |
| 4-Nitro | 440 | - (Non-fluorescent) | - |
| 4-Hydroxy | 375 | 478 | 0.03 |
Intermediacy in Pharmaceutical Agent Synthesis
The naphthalene ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Aminonaphthalenes and their sulfonated derivatives serve as versatile intermediates for the synthesis of new therapeutic agents.
Naphthalene-based compounds have demonstrated a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Aminonaphthol derivatives, which are structurally related to this compound, are recognized as valuable building blocks in the synthesis of complex pharmaceutical molecules. The presence of both an amino and sulfonic acid groups provides reactive handles for constructing more elaborate structures with potential therapeutic applications. While specific blockbuster drugs originating directly from this compound are not widely documented, its role as an intermediate is exemplified by the broader class of aminonaphthalene sulfonic acids used in pharmaceutical synthesis.
Derivatives of this compound have proven to be powerful tools for exploring biological systems. As mentioned, 8-anilinonaphthalene-1-sulfonic acid (ANS) is a classic example of a fluorescent probe used to study protein conformation and binding. acs.org
The binding mechanism of ANS to proteins is primarily driven by the formation of ion pairs between the negatively charged sulfonate group of ANS and cationic amino acid residues (like lysine, histidine, and arginine) on the protein surface. This initial electrostatic interaction is often followed by the insertion of the hydrophobic anilinonaphthalene core into nonpolar pockets on the protein. acs.org This binding event restricts the molecular motion of ANS and shields it from the quenching effects of water, leading to a significant increase in its fluorescence quantum yield. This property has made ANS and its derivatives invaluable for:
Characterizing hydrophobic binding sites on proteins.
Monitoring protein folding and unfolding.
Studying conformational changes upon ligand binding.
Furthermore, recent research has shown that derivatives can possess inherent bioactivity. In one study, a laccase-mediated oxidation product of ANS was found to have antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential for developing new antimicrobial agents from this class of compounds.
Advanced Polymeric Systems and Functional Polymers
The incorporation of functional monomers is a key strategy for designing advanced polymers with specific properties such as conductivity, water solubility, or tailored reactivity. The structure of this compound makes it an interesting candidate for the development of such functional polymers.
The amino group on the naphthalene ring provides a site for polymerization. It is known that aminonaphthalenes can undergo chemical oxidative polymerization to form conducting polymers. For example, poly(1-aminonaphthalene) and poly(2-aminonaphthalene) have been synthesized and characterized. ias.ac.in
Of particular relevance is the synthesis of water-soluble, electrically conducting poly(5-aminonaphthalene-2-sulfonic acid). This demonstrates that the presence of sulfonic acid groups is compatible with polymerization and imparts desirable water solubility to the resulting conjugated polymer. By analogy, the polymerization of this compound could lead to a highly sulfonated, water-soluble polymer. Such a material could have applications in:
Antistatic coatings
Hole-transporting layers in organic electronic devices
Sensors
Membranes
The sulfonic acid groups provide strong anionic character, making these polymers suitable for creating polyelectrolyte complexes and layer-by-layer assemblies. Additionally, the naphthalene units contribute to thermal stability and potentially useful photophysical properties. For instance, a bacterial polymer (alginate) was functionalized with 4-aminonaphthalene-1-sulfonic acid to create a fluorescent polymer that exhibits solvatochromism, where its fluorescence properties change with the polarity of the solvent. researchgate.net
Incorporation into Sulfonic Acid-Functionalized Polymers for Enhanced Material Properties
The incorporation of monomers containing sulfonic acid groups, such as this compound, is a key strategy for developing advanced functional polymers. The sulfonic acid (-SO3H) groups are strong acidic moieties that can be introduced into a polymer matrix to significantly alter its physicochemical properties. manchesterorganics.com These functional groups enhance properties such as ion-exchange capacity, hydrophilicity, and catalytic activity. manchesterorganics.comfabad.org.tr
The presence of sulfonic acid groups along a polymer backbone creates a polyelectrolyte with a high density of negatively charged sites. This structure is fundamental to the function of strong acid cation exchange resins, which are widely used in water softening and demineralization. fabad.org.trsigmaaldrich.com The exchange capacity of these resins is largely independent of the solution's pH due to the high degree of dissociation of the sulfonic acid groups. fabad.org.tr
Research into sulfonic acid-functionalized polymers has shown that the hydrophilicity of the polymer surface and the accessibility of the sulfonic acid groups are critical factors determining their reactivity and efficiency in applications like heterogeneous catalysis. manchesterorganics.com For instance, in esterification reactions, the catalytic activity of sulfonic acid-functionalized polymers is well-documented. manchesterorganics.comsigmaaldrich.com While specific studies detailing the use of this compound as the sole monomer are not prevalent in the reviewed literature, its structure, featuring two sulfonic acid groups and an amino group, makes it a candidate for polymerization to create materials with a high density of functional sites. The amino group offers a potential site for polymerization or for further chemical modification.
The thermal stability of such polymers is also a key consideration. Thermogravimetric analysis (TGA) of sulfonic acid-functionalized polymers typically shows distinct stages of weight loss, corresponding to the evaporation of adsorbed water, the decomposition of the -SO3H groups (often between 200-400°C), and finally, the degradation of the main polymer backbone at higher temperatures. manchesterorganics.com
Fabrication of Materials with Specific Adsorption and Ion-Exchange Capacities
Materials with tailored adsorption and ion-exchange capabilities are crucial for various separation and purification processes. cymitquimica.com The functional groups present on the surface of a material dictate its affinity for specific ions or molecules. cymitquimica.com Ion-exchange resins, for example, are insoluble polymer matrices that contain charged functional groups capable of exchanging ions with a surrounding solution. glentham.com Resins functionalized with sulfonic acid groups act as strong cation exchangers, effectively removing positively charged ions from solutions. sigmaaldrich.com
While direct studies on resins fabricated solely from this compound are limited, extensive research on a closely related compound, 8-amino-1-naphthol-3,6-disulfonic acid (H-acid), provides significant insight into the potential adsorption capabilities. cnrs.fr Studies on the removal of H-acid from water using various resins have highlighted the mechanisms involved. cnrs.fr The adsorption process is influenced by factors such as the resin's surface area, pore size distribution, and the chemical nature of its functional groups. cnrs.fr
For instance, a novel macroporous amination resin demonstrated superior adsorption capacity for H-acid compared to commercial resins. cnrs.fr The adsorption mechanism is complex, involving electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The pH of the solution plays a critical role; at low pH, the amine groups are protonated, which can affect adsorption, while at higher pH, the sulfonate groups are deprotonated, influencing electrostatic interactions with the adsorbent. cnrs.fr
Materials designed for specific adsorption rely on creating binding sites that are complementary to the target molecule in terms of size, charge, and functionality. The structure of this compound, with its aromatic backbone, amino group, and two sulfonic acid groups, suggests its potential use in creating resins with an affinity for a range of molecules, including dyes, heavy metals, and organic pollutants. The sulfonic acid groups provide strong ion-exchange sites, while the naphthalene ring can engage in π-π stacking and hydrophobic interactions.
Table 1: Comparison of Adsorption Properties for H-acid on Different Resins
| Resin Type | Key Feature | Adsorption Performance for H-acid | Reference |
| GMDA (novel macroporous amination resin) | Wider pore diameter, larger surface area, effective functional groups | Higher adsorption amount and faster adsorption rate compared to commercial resins. Excellent regeneration capacity. | cnrs.fr |
| NDA-88 (hypercrosslinked resin) | High surface area | Lower adsorption rate than GMDA due to smaller pore diameter. | cnrs.fr |
| D-301 (anion-exchange resin) | Anion-exchange functionality | Lower number of binding sites compared to GMDA. | cnrs.fr |
| XAD-4 (macroporous hydrophobic resin) | Hydrophobic matrix | Less effective due to the hydrophilic nature of H-acid. | cnrs.fr |
Nanomaterial Integration and Electrochemical Sensing
Synthesis of Polymerized Naphthalene Sulfonic Acid Nanocomposites with Carbon Nanotubes
The integration of polymers with nanomaterials like carbon nanotubes (CNTs) can lead to nanocomposites with exceptional properties that are not achievable with the individual components alone. researchgate.net CNTs possess high tensile strength, excellent electrical conductivity, and a large surface area, making them ideal reinforcing fillers for polymer matrices. researchgate.net
The synthesis of polymer/CNT nanocomposites can be achieved through several methods, including solution mixing, melt blending, and in-situ polymerization. researchgate.net For creating nanocomposites with polymerized naphthalene sulfonic acids, in-situ polymerization is a particularly effective approach. In this method, the monomer, such as this compound, would be polymerized in the presence of dispersed CNTs. This process can lead to strong interfacial interactions between the polymer and the nanotubes, potentially including covalent bonding if the CNTs are functionalized.
Functionalization of CNTs is often a necessary step to improve their dispersion in the monomer or solvent and to enhance their interaction with the polymer matrix. mdpi.com Oxidative treatments can introduce carboxylic acid groups onto the CNT surface, which can then be further modified to create anchor points for polymerization. researchgate.net The amino group on this compound could potentially react with functionalized CNTs, grafting the monomer onto the nanotube surface before polymerization.
The resulting nanocomposite would consist of a polymer matrix derived from naphthalene sulfonic acid with embedded CNTs. The sulfonic acid groups on the polymer backbone would impart hydrophilicity and ionic conductivity to the composite, while the CNTs would provide mechanical reinforcement and electrical conductivity. The synergistic combination of these properties is highly desirable for applications in sensors, actuators, and energy storage devices.
Electrochemical Performance Characterization of Nanocomposite Systems
The electrochemical performance of nanocomposites, such as those potentially synthesized from polymerized this compound and carbon nanotubes, is critical for their application in electrochemical sensors. These materials can be used to modify electrodes, enhancing their sensitivity and selectivity for detecting specific analytes.
Characterization of these nanocomposite-modified electrodes is typically performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net CV provides information about the redox processes occurring at the electrode surface and the catalytic activity of the modifier. An effective nanocomposite will typically show an increased peak current and a lower peak potential for the target analyte's redox reaction, indicating enhanced electron transfer kinetics and electrocatalytic activity. researchgate.net
For example, in the development of a dopamine (B1211576) sensor, a nanocomposite of Nafion, polyaniline, and a zeolitic imidazolate framework (ZIF-8) demonstrated high catalytic performance. researchgate.net The ZIF-8 provided a large surface area and catalytic sites, while the polyaniline offered good electrical conductivity. researchgate.net A hypothetical nanocomposite using polymerized this compound and CNTs could function similarly. The polymer's sulfonic acid groups could create a favorable microenvironment for analyte interaction and provide ion-conducting pathways, while the CNTs would facilitate rapid electron transfer.
The performance of an electrochemical sensor is evaluated based on several key parameters:
Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration. researchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. researchgate.net
Selectivity: The ability of the sensor to detect the target analyte in the presence of other interfering species. researchgate.net
Stability and Reproducibility: The consistency of the sensor's response over time and across different electrode preparations. researchgate.net
By leveraging the synergistic effects of a functional polymer like polymerized this compound and a highly conductive nanomaterial like CNTs, it is possible to fabricate advanced electrochemical sensors with high sensitivity and selectivity for a wide range of target molecules.
Biomedical and Bioanalytical Applications of Naphthalene Sulfonic Acid Derivatives
Development of Fluorescent Probes for Biological Systems
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This phenomenon, known as fluorescence, is highly sensitive to the probe's local environment. This sensitivity is harnessed by researchers to study the structure, function, and dynamics of biomolecules. Naphthalene-based dyes are particularly useful due to their environmental sensitivity. While related compounds such as 8-anilino-1-naphthalenesulfonic acid (ANS) are extensively documented as fluorescent molecular probes for studying proteins, 8-Aminonaphthalene-1,6-disulfonic acid is recognized as a chemical intermediate and a component in the synthesis of other fluorescent agents.
Investigations into Protein Binding and Hydrophobic Pocket Interactions
The binding of fluorescent probes to proteins can provide significant insight into protein structure and conformational changes. Probes that exhibit changes in their fluorescent properties upon binding are particularly valuable. When a fluorescent probe binds to a hydrophobic pocket on a protein's surface, it is shielded from the quenching effects of water, often resulting in a significant increase in fluorescence quantum yield and a blue shift in the emission maximum.
This principle is widely used to study ligand binding, which can induce conformational changes in proteins and alter the exposure of these hydrophobic regions. While the derivative 8-anilino-1-naphthalenesulfonic acid (ANS) is a classic probe used for this purpose, detailed studies specifically employing this compound for the direct investigation of protein binding and hydrophobic interactions are not extensively documented in the available literature. Its primary role is often as a precursor in the synthesis of more complex probes.
Application in Studies of Drug-Target Interactions and Cellular Pathways
Understanding how a drug interacts with its biological target is a cornerstone of pharmaceutical research. nih.govnih.gov Fluorescent techniques can provide a powerful, non-radioactive method for characterizing these interactions. nih.gov Competitive binding assays, where a drug displaces a fluorescent probe from a protein's binding site, can be used to determine binding affinities.
The application of fluorescent probes allows for the high-throughput screening of compound libraries to identify potential drug candidates that bind to a specific target. nih.gov These methods are crucial for the early stages of drug discovery. nih.gov While the principle is well-established within the broader class of naphthalene (B1677914) sulfonic acids, specific and detailed examples of this compound being directly used as the primary probe in published drug-target interaction studies are limited.
Research into Pathological Protein Aggregation in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are often characterized by the misfolding and aggregation of specific proteins. nih.govmdpi.commdpi.com This process of aggregation is a key pathological event, and understanding its mechanism is critical for developing therapeutic interventions. nih.gov
Fluorescent probes that can bind to these protein aggregates, particularly to the intermediate species known as oligomers, are invaluable research tools. The binding of these probes can signal the presence of hydrophobic surfaces that become exposed during the aggregation process. This allows researchers to monitor the kinetics of aggregation and to screen for potential inhibitor compounds. Although this is a significant area of research for fluorescent dyes, the direct application of this compound in these specific pathological protein aggregation studies is not as widely reported as that of its chemical relatives.
Glycobiology Research: Fluorescent Labeling of Carbohydrates
Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). Fluorescent labeling is a key technique in this field, enabling the sensitive detection and analysis of carbohydrates from complex biological samples. The primary amino group on compounds like this compound can be covalently attached to the reducing end of a carbohydrate through a process called reductive amination.
Methodologies for Oligosaccharide Sequencing and Profiling
Analyzing the structure of complex carbohydrates (oligosaccharides) is essential for understanding their biological roles. A common strategy involves releasing the glycans from a glycoprotein, labeling them with a fluorescent tag, and then separating them using techniques like electrophoresis or chromatography. sigmaaldrich.comnih.gov
The fluorescent label allows for highly sensitive detection of the separated glycans. sigmaaldrich.com The related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is a widely used reagent for this purpose due to its high charge, which facilitates separation by electrophoresis. sigmaaldrich.comnih.govsigmaaldrich.com The labeling reaction involves forming a Schiff base between the dye's amino group and the carbohydrate's aldehyde or ketone group, which is then stabilized by reduction to a secondary amine. This methodology allows for the detailed profiling and sequencing of oligosaccharide structures. sigmaaldrich.comnih.gov
Assays for Membrane Permeability and Liposome (B1194612) Lysis
Membrane permeability is a fundamental biological process, and assays to measure it are important in both basic research and drug discovery. frontiersin.org Fluorescent dyes are often used in these assays. In one common method, a fluorescent dye is encapsulated at a high, self-quenching concentration inside liposomes (artificial vesicles). If a substance causes the liposome membrane to become permeable or to lyse (break apart), the dye leaks out, becomes diluted, and its fluorescence increases dramatically.
The polyanionic nature of certain naphthalene sulfonic acid derivatives makes them suitable for this type of assay. sigmaaldrich.com For instance, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is often used in conjunction with a cationic quencher for membrane fusion and permeability assays, including studies of complement-mediated immune lysis. sigmaaldrich.comsigmaaldrich.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129-91-9 | glentham.comchemicalbook.com |
| Molecular Formula | C₁₀H₉NO₆S₂ | glentham.comepa.gov |
| Molecular Weight | 303.31 g/mol | glentham.combldpharm.com |
| IUPAC Name | This compound | epa.govnih.gov |
| Synonyms | Epsilon acid, Aminoepsilon acid | nih.gov |
Studies on Water Transport Across Biological Membranes
The study of water transport and membrane permeability is fundamental to understanding cellular homeostasis and function. Fluorescent probe-based assays are powerful tools for investigating these phenomena. While direct studies focusing on this compound in water transport are not prominent, the closely related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is widely utilized in membrane fusion and permeability assays. thermofisher.comfishersci.casigmaaldrich.com
A common method is the ANTS/DPX assay, which is used to detect the fusion of lipid vesicles or the leakage of their contents. thermofisher.comliposomes.org This assay is based on the collisional quenching of the polyanionic fluorophore ANTS by the cationic quencher p-Xylene-Bis-Pyridinium Bromide (DPX). thermofisher.combiotium.com In one application of this assay, separate populations of vesicles are loaded with ANTS and DPX, respectively. thermofisher.com When these vesicles fuse, ANTS and DPX mix, leading to the quenching of ANTS fluorescence. thermofisher.comliposomes.org Conversely, if vesicles are co-loaded with both ANTS and DPX, leakage of the contents into the surrounding medium causes dilution, which reduces quenching and leads to an increase in fluorescence. thermofisher.combiotium.com This technique allows researchers to monitor dynamic membrane events in real-time. liposomes.orgacs.orgrsc.org The principle of D₂O increasing the fluorescence quantum yield of ANTS has also been applied to determine water permeability in systems like red blood cell ghosts. sigmaaldrich.com
Reductive Amination Techniques for Glycan Derivatization
Glycan analysis is crucial for understanding many biological processes, but it often requires derivatization to enhance detection and separation. Reductive amination is a widely used chemical method to label glycans at their reducing end. nih.govcreative-biolabs.com This reaction involves the condensation of a primary amine from a fluorescent label with the open-ring aldehyde group of a glycan to form a Schiff base, which is then stabilized by reduction to a secondary amine. biotium.comnih.gov
Naphthalenesulfonic acid derivatives, particularly 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) , are among the most common labels used for this purpose. nih.govcreative-biolabs.com The ANTS molecule provides several advantages:
Fluorescence: It attaches a fluorescent tag to the glycan, enabling sensitive detection.
Charge: The highly charged sulfonate groups impart a strong negative charge to the labeled saccharide. ias.ac.in This property is exploited in separation techniques like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). ias.ac.innih.govresearchgate.net In FACE, the uniform charge-to-mass ratio allows for high-resolution separation of oligosaccharides based on their size. ias.ac.innih.gov
The stoichiometric attachment of one label per glycan molecule allows for direct quantification based on fluorescence intensity. nih.govcreative-biolabs.com
Table 1: Common Fluorescent Labels for Glycan Derivatization via Reductive Amination
| Label Abbreviation | Full Compound Name | Key Feature |
|---|---|---|
| ANTS | 8-Aminonaphthalene-1,3,6-trisulfonic acid | Highly negatively charged; used in FACE |
| APTS | 1-Aminopyrene-3,6,8-trisulfonic acid | Highly negatively charged |
| 2-AB | 2-Aminobenzamide | Neutral; widely used in HILIC |
| 2-AA | 2-Aminobenzoic acid | Negatively charged |
| ProcA | Procainamide | Positively charged; enhances MS signal |
Applications in Neuronal Tracing and Connectomics
Mapping the intricate connections between neurons is a central goal of neuroscience. Neuronal tracing techniques are essential for visualizing neural pathways and understanding the architecture of the brain. mdpi.comuk.com These methods can be broadly categorized based on the direction of transport: anterograde (from cell body to axon terminal) and retrograde (from terminal to cell body). uk.comfrontiersin.org
A variety of tracers are used, including fluorescent dyes and viral vectors. mdpi.comuk.com These tracers are taken up by neurons and transported along their processes, allowing researchers to map their projections. uk.com The fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) has been employed as a neuronal tracer. fishersci.casigmaaldrich.com Its fluorescence allows for the visualization of labeled neurons and their pathways within the nervous system. The large Stokes shift of ANTS in water is particularly advantageous as it helps to separate its emission signal from the autofluorescence commonly found in biological tissues. fishersci.casigmaaldrich.com
Exploration of Related Naphthalenesulfonic Acid Derivatives in Antiviral Research
The naphthalene sulfonic acid scaffold has served as a basis for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). core.ac.uk Researchers have synthesized and evaluated numerous derivatives for their ability to inhibit various stages of the viral life cycle. nih.govacs.org
Studies have shown that certain naphthalenesulfonic acid analogues can inhibit HIV-1 and HIV-2 by targeting the viral enzyme reverse transcriptase (RT) and by preventing virus-induced cytopathogenicity and the formation of giant cells (syncytia). nih.govnih.gov
Key findings in this area include:
Derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid have demonstrated significant anti-HIV-1 activity. nih.govnih.gov Compounds that achieved complete inhibition of virus-induced cytopathogenicity at non-toxic concentrations were often from this class of derivatives. nih.gov One such compound, 4-acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid, was identified as a potent analog with an in vitro therapeutic index greater than 54. nih.gov
Bis(naphthalenedisulfonic acid) derivatives have also been investigated. A derivative with a biphenyl (B1667301) spacer was found to be a potent and selective inhibitor of virus-induced cytopathogenicity, with ED₅₀ values of 7.6 µM for HIV-1 and 36 µM for HIV-2. nih.gov Another bis derivative with a flexible decamethylene spacer showed high potency in inhibiting giant cell formation. nih.gov
These findings highlight that naphthalenesulfonic acid derivatives represent a class of non-nucleoside lead compounds for the development of new anti-HIV agents. nih.gov
Table 2: Antiviral Activity of Selected Naphthalenesulfonic Acid Derivatives
| Compound/Derivative Class | Viral Target/Assay | Potency/Activity |
|---|---|---|
| Bis(naphthalenedisulfonic acid) with biphenyl spacer | HIV-1 induced cytopathogenicity | ED₅₀ = 7.6 µM |
| Bis(naphthalenedisulfonic acid) with biphenyl spacer | HIV-2 induced cytopathogenicity | ED₅₀ = 36 µM |
| 4-acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid | Cytopathogenicity (clinical HIV-1) | Therapeutic Index > 54 |
| Derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Inhibition of HIV-1 induced cytopathogenicity | Active at non-toxic concentrations |
Environmental Chemistry and Remediation Strategies
Environmental Occurrence and Ecotoxicological Profile of Naphthalene (B1677914) Sulfonic Acids
Naphthalene sulfonic acids are primarily introduced into the environment through industrial effluents from manufacturing plants that produce or utilize these compounds. Their sulfonic acid groups render them highly water-soluble, facilitating their dispersal in aquatic ecosystems. Once in the environment, they are known to be persistent due to the stability of the naphthalene ring and the resistance of the sulfonic acid group to microbial degradation.
The ecotoxicological effects of naphthalene sulfonic acids have been a subject of concern. While they are generally considered to have low acute toxicity to humans, their impact on aquatic life is more significant. Studies have demonstrated their lethal effects on various aquatic organisms, including fish, daphnia (water fleas), and algae. The specific toxicity can vary depending on the degree and position of sulfonation and the presence of other functional groups, such as the amino group in 8-Aminonaphthalene-1,6-disulfonic acid.
The persistence of these compounds means they can be transported over long distances in water systems, potentially leading to bioaccumulation in aquatic food chains. While some bacterial communities have been shown to degrade certain isomers of aminonaphthalene sulfonic acids, the process is often slow and incomplete, leading to the accumulation of these pollutants in the environment.
Advanced Oxidation Processes for Degradation of Naphthalene Sulfonic Acid Contaminants
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These methods are particularly effective for treating recalcitrant compounds like naphthalene sulfonic acids.
Ozonation is a well-established AOP that involves the use of ozone (O₃) to break down complex organic molecules. The reactivity of ozone with naphthalene sulfonic acids is influenced by the number of sulfonic groups on the aromatic ring. Research has shown that an increase in the number of sulfonic groups tends to decrease the reaction rate with ozone. researchgate.net
The degradation of naphthalene sulfonic acids by ozonation proceeds through two primary mechanisms: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition in water. The direct ozonization reaction has a stoichiometry of approximately one mole of sulfonic acid per mole of ozone. researchgate.net The process leads to the cleavage of the aromatic ring and the formation of more biodegradable, smaller organic acids and sulfate (B86663) ions. researchgate.net
Table 1: Activation Energy for the Direct Ozonation of Naphthalene Sulfonic Acids
| Compound | Activation Energy (kJ mol⁻¹) |
| Naphthalene-1-sulfonic acid | 37 |
| Naphthalene-1,5-disulfonic acid | 42 |
| Naphthalene-1,3,6-trisulfonic acid | 40 |
This table is generated based on data indicating very similar activation energy values for the studied cases. researchgate.net
Catalytic Wet Peroxide Oxidation (CWPO) is another AOP that utilizes hydrogen peroxide (H₂O₂) in the presence of a catalyst to generate hydroxyl radicals. This process is effective for the degradation of various aromatic compounds and is a promising technology for the treatment of wastewater containing naphthalene sulfonic acids. The use of heterogeneous catalysts, such as those based on iron oxides, is often preferred to simplify catalyst recovery and reuse.
The mechanism of CWPO involves the decomposition of hydrogen peroxide on the catalyst surface to form highly reactive hydroxyl radicals, which then attack the naphthalene sulfonic acid molecules. This leads to the hydroxylation of the aromatic ring, followed by ring opening and subsequent mineralization to carbon dioxide, water, and inorganic sulfate. The efficiency of the process is dependent on factors such as temperature, pH, catalyst type, and the concentration of hydrogen peroxide.
Adsorptive Removal Technologies
Adsorption is a surface phenomenon where ions, atoms, or molecules from a gas, liquid, or dissolved solid adhere to a surface of an adsorbent. It is a widely used and effective method for the removal of organic pollutants from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
Significant research has been dedicated to developing novel adsorbents with high capacity and selectivity for naphthalene sulfonic acids. Activated carbon, owing to its high surface area and porous structure, is a commonly used adsorbent for the removal of a broad range of organic contaminants, including naphthalene. mdpi.com
Recent developments have focused on modifying the surface chemistry of adsorbents to enhance their affinity for specific pollutants. For instance, aminated polymeric resins have shown promise for the removal of aromatic sulfonates. researchgate.net Other materials being explored include zeolites, sonicated talc, and various waste-derived biochars. ntu.edu.twnih.gov The modification of these materials, for example, through acid treatment or impregnation with metal oxides, can significantly improve their adsorption performance. mdpi.com
Table 2: Comparison of Adsorption Capacities of Various Adsorbents for Naphthalene
| Adsorbent | Maximum Adsorption Capacity (mg/g) |
| Activated Carbon (AG-5) | 24.57 |
| Activated Carbon (DTO) | 30.28 |
| Clinoptilolite | Low (poorly described by models) |
| Sonicated Talc | 359 |
This table is compiled from data presented in different studies and is for comparative purposes. nih.govnih.gov
Comparative studies are crucial for selecting the most effective adsorbent for a specific application. These studies typically evaluate factors such as adsorption capacity, kinetics, and the influence of environmental conditions like pH and temperature.
The mechanism of adsorption of naphthalene sulfonic acids onto different materials can vary. For nonpolar adsorbents like activated carbon, the primary mechanism is often hydrophobic or π-π interactions between the naphthalene ring and the carbon surface. oatext.com For charged or modified adsorbents, electrostatic interactions between the sulfonate groups and positively charged sites on the adsorbent surface can play a significant role.
Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the adsorbate between the liquid and solid phases. Kinetic models, including pseudo-first-order and pseudo-second-order models, help in understanding the rate of the adsorption process. For many adsorbents, the pseudo-second-order model provides a better fit, suggesting that chemisorption may be the rate-limiting step. nih.govnih.gov
Environmental Monitoring and Contaminant Detection Methodologies
The effective monitoring of this compound in various environmental matrices is crucial for understanding its fate, transport, and potential ecological impact. Due to its high water solubility, this compound is primarily a concern in aquatic systems, originating from industrial effluents, particularly from dye manufacturing. A range of analytical techniques can be employed for its detection and quantification, often requiring a pre-concentration step to achieve the necessary sensitivity for environmental samples. While specific validated methods exclusively for this compound are not extensively documented in publicly available literature, methodologies for the broader class of naphthalene sulfonates and other sulfonated aromatic amines are well-established and directly applicable.
These methods generally involve chromatographic separation coupled with sensitive detection techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of such non-volatile, water-soluble compounds. Additionally, Capillary Electrophoresis (CE) offers a high-resolution separation alternative.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the determination of naphthalene sulfonates in aqueous samples. The separation can be achieved using reversed-phase columns, often with an ion-pairing agent to improve the retention and resolution of the anionic sulfonated compounds.
Sample Preparation: Environmental samples, such as industrial wastewater or river water, typically contain the analyte at low concentrations along with various interfering substances. Therefore, a sample preparation step is essential. Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of naphthalene sulfonates from water samples. Anion-exchange or reversed-phase cartridges are effective for trapping these compounds from a large volume of water, which are then eluted with a small volume of a suitable solvent.
Detection:
UV-Visible Spectroscopy: HPLC systems equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector are commonly used. Sulfonated aromatic compounds exhibit strong absorbance in the UV region, allowing for their detection and quantification.
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Naphthalene derivatives are often naturally fluorescent, which allows for lower detection limits compared to UV detection.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest degree of selectivity and sensitivity. This technique allows for the unambiguous identification and quantification of the target compound, even in complex matrices. Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of sulfonated compounds.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution, making it suitable for the analysis of ionic compounds like this compound. In CE, charged molecules are separated based on their electrophoretic mobility in an electric field.
Advantages: CE requires very small sample volumes and can provide rapid analysis times. It is particularly well-suited for the separation of highly polar and ionic compounds.
Detection: As with HPLC, detection in CE is commonly performed using UV-visible absorbance. For higher sensitivity, Laser-Induced Fluorescence (LIF) detection can be utilized. Coupling CE with mass spectrometry (CE-MS) offers the same advantages of high selectivity and structural confirmation as LC-MS.
Other Potential Methodologies
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique could potentially be used for the characterization of sulfonated aromatic amines in solid samples or concentrated wastewater residues. The process involves the thermal degradation of the sample, followed by the separation and identification of the volatile pyrolysis products by GC/MS. Aniline (B41778) and aminonaphthalene have been identified as dominant pyrolysis products of sulfonated aromatic amines and dyes.
The selection of the most appropriate analytical method depends on factors such as the sample matrix, the required detection limit, and the available instrumentation. For routine monitoring, HPLC with UV or fluorescence detection is often sufficient. For confirmatory analysis and research purposes, LC-MS or CE-MS are the preferred techniques due to their superior sensitivity and selectivity.
Below are tables summarizing typical performance data for the analysis of naphthalene sulfonates, which can be considered indicative for the monitoring of this compound.
Table 1: HPLC Methods for the Determination of Naphthalene Sulfonates in Water
| Analytical Method | Sample Matrix | Pre-concentration | Detection Limit | Linearity Range | Recovery |
|---|---|---|---|---|---|
| HPLC-UV | River Water | SPE (Reversed-Phase) | 0.1 - 1.0 µg/L | Not Specified | >90% |
| HPLC-Fluorescence | Wastewater | SPE (Anion-Exchange) | 0.05 - 0.5 µg/L | 0.2 - 50 µg/L | 85 - 105% |
Table 2: Capillary Electrophoresis Methods for Sulfonated Aromatic Compounds
| Analytical Method | Analyte Type | Detection Limit | Analysis Time |
|---|---|---|---|
| CE-UV | Sulfonated Amines | 0.1 - 1 mg/L | < 15 min |
| CE-LIF | Derivatized Amines | 1 - 10 µg/L | < 10 min |
Analytical Methodologies for 8 Aminonaphthalene 1,6 Disulfonic Acid and Its Derivatives
Chromatographic Separation and Quantification Techniques
Chromatographic methods are central to the analysis of 8-Aminonaphthalene-1,6-disulfonic acid, providing robust means for separation and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound and for the separation of its isomers. The inherent polarity and ionic nature of aminonaphthalenesulfonic acids necessitate specific HPLC approaches for effective separation.
Reversed-Phase HPLC (RP-HPLC): A study detailing the synthesis and characterization of the related H acid (1-amino-8-naphthol-3,6-disulfonic acid) and its precursor Koch acid (1-aminonaphthalene-3,6,8-trisulfonic acid) highlights the utility of RP-HPLC for monitoring such compounds. This suggests that a similar RP-HPLC method would be suitable for this compound. A C18 or C8 column is typically employed in RP-HPLC. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the timely elution of all components.
Ion-Pair Chromatography: For highly polar and ionic compounds like this compound, ion-pair chromatography is a powerful alternative. This technique involves the addition of an ion-pairing reagent to the mobile phase. For anionic analytes such as sulfonic acids, a quaternary ammonium salt is commonly used as the ion-pairing reagent. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a standard reversed-phase column.
Mixed-Mode Chromatography: More advanced stationary phases that offer multiple modes of interaction, such as reversed-phase and anion-exchange, can also be employed. These mixed-mode columns can provide unique selectivity for isomers of naphthalenedisulfonic acids.
A typical HPLC method for a related aminonaphthalenesulfonic acid is summarized in the table below.
| Parameter | Condition |
| Column | YMC-Triart C8 (250x4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Visible or Photodiode Array (PDA) at a specified wavelength (e.g., 265 nm) |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
This table presents a representative RP-HPLC method for a related aminonaphthalenesulfonic acid, which could be adapted for this compound.
Advanced Gas Chromatography (GC) for Volatile Impurities (if applicable)
Direct analysis of this compound by gas chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. Sulfonic acids will decompose at the high temperatures required for GC analysis. Therefore, the analysis of volatile impurities in a sample of this compound would be performed by GC, but the primary compound itself would not be analyzed by this method.
For the analysis of volatile organic compounds that might be present as impurities from the synthesis process, headspace GC or direct injection of a solution of the compound in a suitable solvent can be used.
In the limited instances where a sulfonic acid itself needs to be analyzed by GC, a derivatization step is mandatory to convert the non-volatile analyte into a volatile derivative. Common derivatization approaches for acidic protons include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the sulfonic acid group with a trimethylsilyl (TMS) group.
Alkylation: This involves converting the sulfonic acid to an ester, for example, a methyl ester, which is more volatile.
It is important to note that these derivatization methods are not routinely applied for the analysis of this compound, with HPLC being the overwhelmingly preferred technique.
Electrophoretic Separation Technologies
Electrophoretic techniques offer high-resolution separations based on the differential migration of charged species in an electric field.
Capillary Electrophoresis for Labeled Biomolecules
While direct analysis of this compound by capillary electrophoresis (CE) is theoretically possible, the predominant application of aminonaphthalenesulfonic acids in this field is as fluorescent labeling agents for biomolecules. The closely related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is widely used for this purpose.
The principle involves the covalent attachment of the aminonaphthalenesulfonic acid to the analyte of interest, such as an oligosaccharide or protein. The resulting conjugate is then highly fluorescent and carries a negative charge due to the sulfonic acid groups, allowing for sensitive detection and efficient separation by CE.
The general applicability of CE for the analysis of dye intermediates has been demonstrated, suggesting that a method for the direct analysis of this compound could be developed. Such a method would likely employ a buffer system at a pH that ensures the compound is in its anionic form.
Polyacrylamide Gel Electrophoresis for Oligosaccharide Resolution
Similar to capillary electrophoresis, the application of this compound in polyacrylamide gel electrophoresis (PAGE) is primarily indirect, through the use of its derivatives as fluorescent labels. ANTS is a prime example of a label used in a technique called Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).
In FACE, oligosaccharides are derivatized with ANTS, and the resulting negatively charged, fluorescent conjugates are then separated by PAGE. This technique allows for high-resolution separation of complex carbohydrate mixtures. There is no documented evidence of the direct use of this compound as a component or analyte in standard PAGE applications.
Mass Spectrometric Identification and Characterization
Mass spectrometry (MS) is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Due to the compound's polarity and low volatility, electrospray ionization (ESI) is the most suitable ionization technique.
Electrospray Ionization-Mass Spectrometry (ESI-MS): For sulfonated aromatic compounds, negative-ion ESI-MS is particularly effective. In this mode, the sulfonic acid groups readily deprotonate to form [M-H]⁻ ions, providing a clear indication of the molecular weight. The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition with high accuracy.
Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M-H]⁻ ion. Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da nih.govresearchgate.net. The fragmentation pattern of protonated amino acids often involves losses of water (H₂O) and carbon monoxide (CO) nih.gov. It is plausible that the fragmentation of this compound would involve a combination of these pathways, including the loss of SO₃ and cleavages associated with the amino group and the naphthalene (B1677914) ring system.
| Ionization Technique | Expected Ion | Potential Fragmentation Pathways |
| Negative-ion ESI | [M-H]⁻, [M-2H]²⁻ | Loss of SO₂, Loss of SO₃, Cleavage of the naphthalene ring |
This table outlines the expected mass spectrometric behavior of this compound based on the analysis of related compounds.
Electrochemical Sensing Methods for Detection and Quantification
There is a lack of specific research detailing electrochemical sensing methods developed exclusively for this compound. However, the broader class of amino-substituted naphthalene compounds has been the subject of electrochemical detection studies. These methods provide a framework for how related derivatives could be detected and quantified.
One prominent method involves the use of electrochemical impedance spectroscopy (EIS) with hairpin-DNA immobilized on gold electrodes. nih.gov This technique has been applied to detect various aminonaphthalene compounds, such as 1,8-diaminonaphthalene and 1-naphthylamine. The principle relies on the interaction between the target analyte and the immobilized DNA. When the aminonaphthalene compound intercalates into the "stem" of the hairpin DNA, it alters the electrochemical properties of the electrode surface. nih.gov Specifically, this interaction leads to a significant decrease in the charge transfer resistance (Rct), which can be measured and correlated with the concentration of the analyte. nih.gov This method demonstrates high sensitivity, with detection limits in the nanomolar range, and offers good selectivity over other environmental pollutants. nih.gov
Another approach combines High-Performance Liquid Chromatography (HPLC) with electrochemical detection using a carbon paste electrode. This has been successfully used to determine trace amounts of carcinogenic compounds like 1-naphthylamine, 2-naphthylamine, and 1,5-diaminonaphthalene. researchgate.net The electrochemical detector provides superior sensitivity compared to standard spectrophotometric detection, achieving detection limits as low as 5.4 x 10⁻⁹ mol L⁻¹ for 1,5-diaminonaphthalene. researchgate.net
| Analyte | Technique | Key Feature | Limit of Detection (LOD) | Reference |
| 1-Naphthylamine | HPLC-Electrochemical Detection | Carbon Paste Electrode | Not specified, but lower than spectrophotometry | researchgate.net |
| 2-Naphthylamine | HPLC-Electrochemical Detection | Carbon Paste Electrode | Not specified, but lower than spectrophotometry | researchgate.net |
| 1,5-Diaminonaphthalene | HPLC-Electrochemical Detection | Carbon Paste Electrode | 5.4 x 10⁻⁹ mol L⁻¹ | researchgate.net |
| Various Aminonaphthalenes | Electrochemical Impedance Spectroscopy | Hairpin-DNA Interaction | Nano-mole range | nih.gov |
pH-Responsive Optical Sensing Applications of Naphthalene Sulfonic Acids
Direct applications of this compound in pH-responsive optical sensing are not reported in the available literature. The field of optical pH sensing, however, utilizes various naphthalene derivatives, particularly naphthalimides, which demonstrate pH-dependent fluorescence. nih.gov
The mechanism for many amino-naphthalimide sensors is based on Photo-induced Electron Transfer (PET). In this system, the naphthalimide acts as the fluorophore, and an attached amino group serves as the pH-sensitive receptor. nih.gov At neutral or basic pH, the lone pair of electrons on the amine group is available to be transferred to the excited fluorophore, which quenches the fluorescence, resulting in a weak or non-fluorescent state. When the pH of the environment becomes acidic, the amino group is protonated. nih.gov This protonation prevents the PET process from occurring, thereby restoring the fluorescence of the naphthalimide. This "on-off" switching of fluorescence provides a measurable response to changes in pH. nih.gov
The typical dynamic pH response range for these types of sensors can be tuned by modifying the chemical structure of the amine group, with reported ranges often falling between pH 4.5 and 7.5. nih.gov Such sensors can be designed as small molecules for intracellular measurements or polymerized into films or nanoparticles for extracellular sensing, which helps to prevent leaching of the sensor molecule. nih.govmdpi.com The development of these sensors is crucial for applications in medical diagnostics and environmental monitoring. mdpi.com
| Sensor Type | Operating Principle | pH Response Mechanism | Typical Dynamic Range | Reference |
| Amino-Naphthalimide Derivatives | Fluorescence | Photo-induced Electron Transfer (PET) | pH 4.5 - 7.5 | nih.gov |
| Polyaniline/Polyacrylic Acid on Fiber Optic | Wavelength Shift | Refractive Index Change | pH 2 - 12 | mdpi.com |
Market Dynamics, Patent Landscape, and Future Research Horizons
Global Market Analysis and Industry Projections
Interactive Data Table: Projected Growth of the Naphthalene (B1677914) Derivatives Market (as a proxy)
| Year | Market Size (USD Billion) | Key Growth Drivers |
| 2023 | [Data not available] | Increasing demand for high-performance dyes and pigments. |
| 2024 | [Data not available] | Expansion of the textile and paper industries in emerging economies. |
| 2025 | [Data not available] | Growing use in specialized chemical synthesis. |
| 2032 | [Data not available] | Continued innovation in dye chemistry and applications. |
Note: The data in this table is illustrative of the general naphthalene derivatives market trends due to the limited availability of specific public data for 8-Aminonaphthalene-1,6-disulfonic acid.
Key factors influencing the market include the robust demand for textiles and paper products, particularly in the Asia-Pacific region. The compound's ability to impart desirable properties to dyes, such as brightness and fastness, ensures its continued relevance in these industries. sulfonic-acid.com
Patent Activity and Innovation Trends in Naphthalene Sulfonic Acid Technologies
The patent landscape for naphthalene sulfonic acids reveals a focus on process optimization, improved purity, and the development of novel applications. Innovations in the synthesis of related compounds, such as 8-amino-1-naphthol-3,6-disulfonic acid (H-acid), often involve advancements that are applicable to the production of this compound. google.comgoogle.com
Key innovation trends include:
Improved Synthesis Processes: Patents often focus on enhancing the efficiency and environmental friendliness of the sulfonation and amination processes involved in producing aminonaphthalene sulfonic acids. This includes methods to reduce waste and improve yield.
Purification Techniques: A significant area of innovation involves the development of more effective methods for purifying the final product, which is crucial for its performance as a dye intermediate.
Novel Derivatives and Applications: While the primary application remains in the dye industry, research is ongoing to explore new derivatives of naphthalene sulfonic acids with unique properties for other potential uses.
A search for patents related to the chemical structure of this compound indicates ongoing research and development in this area. nih.gov These patents often pertain to new dye formulations and improvements in the manufacturing process of chemicals where it is used as an intermediate.
Interactive Data Table: Representative Patents in Naphthalene Sulfonic Acid Technologies
| Patent Number | Title/Focus | Key Innovation |
| US4111979A | Process for producing 8-amino-1-naphthol-3,6-disulfonic acid | Improved method for precipitation and purification, reducing the use of acids and bases. google.com |
| DE2716030C3 | Process for the preparation of the monoalkali salt of 1-amino-8-naphthol-3,6-disulfonic acid | Focuses on the preparation of a specific salt form of a related compound, indicating a trend towards specialized product grades. google.com |
Identification of Emerging Applications and Niche Research Areas
Beyond its well-established role as a key intermediate in the synthesis of a wide array of dyes for the textile and paper industries, researchers are exploring new frontiers for this compound. sulfonic-acid.com While still in the early stages, these investigations could open up new markets and applications for this versatile compound.
One area of potential is in the medical field . sulfonic-acid.com The unique molecular structure, containing both amino and sulfonic acid groups, makes it a candidate for further investigation in medicinal chemistry. Its derivatives could be explored for various therapeutic properties.
Additionally, the broader class of aminonaphthalene sulfonic acids is being investigated for applications in materials science . Research into organic electronic materials and specialty polymers could potentially incorporate derivatives of this compound to impart specific optical or conductive properties.
Niche research is also being conducted on the fluorescence properties of related naphthalene sulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS). nih.gov These studies, which explore the use of such compounds as fluorescent probes in biological systems, could inspire similar research into the potential of this compound in bio-imaging and sensor applications.
Strategic Directions for Collaborative and Interdisciplinary Research
To unlock the full potential of this compound and related compounds, a strategic focus on collaborative and interdisciplinary research is essential. The future of this chemical lies not only in optimizing its current applications but also in discovering novel functionalities.
Key strategic directions include:
Academia-Industry Partnerships: Fostering collaborations between universities and chemical companies can accelerate the translation of fundamental research into commercially viable applications. Such partnerships can focus on developing greener synthesis routes, exploring new applications, and improving the performance of existing products.
Interdisciplinary Research Programs: Encouraging research that bridges chemistry with materials science, biology, and medicine can lead to breakthrough discoveries. For example, joint projects could investigate the use of this compound derivatives in biomedical diagnostics, advanced coatings, or electronic materials.
Focus on Green Chemistry: A significant driver for future research will be the development of more sustainable chemical processes. Collaborative efforts should be directed towards creating manufacturing methods for this compound that minimize environmental impact, reduce energy consumption, and utilize renewable feedstocks. Funding initiatives from organizations like the American Chemical Society's Green Chemistry Institute can support such endeavors. acs.orgacsgcipr.orgacs.org
International Research Consortia: Establishing international collaborations can bring together diverse expertise and resources to tackle complex research challenges. These consortia can focus on pre-competitive research, sharing knowledge and data to advance the entire field of naphthalene sulfonic acid chemistry.
By pursuing these strategic directions, the scientific and industrial communities can ensure that this compound continues to be a valuable compound with an expanding range of applications.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 8-Aminonaphthalene-1,6-disulfonic acid, and how can regioselectivity challenges be addressed?
- Methodological Answer : The compound is typically synthesized via sulfonation and nitration of naphthalene derivatives. For example, naphthalene-1,5-disulfonic acid undergoes sulfonation followed by nitro group reduction to yield the final product . Regioselectivity is influenced by reaction conditions (e.g., oleum concentration, temperature). Optimization requires monitoring intermediates via HPLC or TLC, with quenching trials to isolate intermediates at critical steps.
Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?
- Methodological Answer : Purity analysis involves a combination of:
- Ion-exchange chromatography to separate sulfonic acid derivatives.
- UV-Vis spectroscopy (λmax ~260–300 nm) for quantification .
- Elemental analysis to verify sulfur and nitrogen content.
Contaminants like unreacted sulfonic acids or nitro intermediates can be identified via reverse-phase HPLC with a C18 column and acidic mobile phase .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Using fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Storing the compound away from heat sources (flammable solids classification) .
- Neutralizing waste with bicarbonate before disposal to prevent sulfonic acid accumulation in sewage systems .
Advanced Research Questions
Q. How does this compound participate in microbial degradation pathways, and what are its environmental implications?
- Methodological Answer : Certain Moraxella strains degrade naphthalene disulfonic acids via regioselective 1,2-dioxygenation, yielding intermediates like 5-sulfosalicylic acid . To study this:
- Culture bacteria in minimal media with the compound as the sole carbon source.
- Monitor degradation via LC-MS to identify metabolites.
- Use ¹³C-labeled substrates to trace catabolic pathways.
Q. What role does this compound play in carbohydrate labeling for structural analysis?
- Methodological Answer : While its trisulfonic analog (ANTS) is widely used, the disulfonic derivative can label reducing sugars via reductive amination. Protocol:
- React the compound with oligosaccharides in sodium cyanoborohydride buffer (pH 5–6).
- Separate labeled glycans via carbohydrate gel electrophoresis (CGE) or capillary electrophoresis .
- Validate labeling efficiency using MALDI-TOF MS .
Q. How can structural derivatives of this compound be designed for metal ion chelation studies?
- Methodological Answer : Modify the amino and sulfonic groups to enhance metal binding:
- Introduce azo groups via diazotization (e.g., coupling with aryl diazonium salts) .
- Test chelation capacity with transition metals (e.g., La³⁺, Pr³⁺) using UV-Vis titration and fluorescence quenching assays .
- Characterize complexes via FT-IR (S=O and N–H stretching shifts) and XRD for crystal structure elucidation.
Q. What challenges arise in scaling up the synthesis of this compound for industrial research, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Byproduct formation during sulfonation (e.g., 1,5 vs. 1,6 isomers). Mitigate via controlled oleum addition and stirring efficiency .
- Corrosion risks from sulfonic acids. Use glass-lined reactors or Hastelloy equipment.
- Waste management : Implement neutralization protocols and recycle sulfuric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
